2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is an organic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . This compound is characterized by the presence of a pyrazole ring attached to a propan-1-amine backbone, with a methyl group at the second position of the propyl chain. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent . The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including its role as a precursor in drug synthesis, is ongoing.
Industry: It is employed in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and stability
Mechanism of Action
The mechanism of action of 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(1H-pyrazol-1-yl)propan-1-amine: Lacks the methyl group, which can affect its reactivity and binding properties.
2-methyl-3-(1H-imidazol-1-yl)propan-1-amine: Contains an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
2-methyl-3-(1H-pyrazol-1-yl)butan-1-amine: Has an additional carbon in the alkyl chain, which can influence its steric and electronic characteristics
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKBHLMMLZCTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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